17,20-Dimethylisocarbacyclin

Description

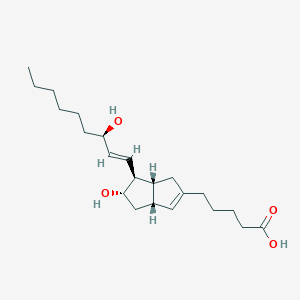

Structure

2D Structure

3D Structure

Properties

CAS No. |

122168-74-5 |

|---|---|

Molecular Formula |

C22H36O4 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

5-[(3aR,5S,6S,6aR)-5-hydroxy-6-[(E,3R)-3-hydroxynon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |

InChI |

InChI=1S/C22H36O4/c1-2-3-4-5-9-18(23)11-12-19-20-14-16(8-6-7-10-22(25)26)13-17(20)15-21(19)24/h11-13,17-21,23-24H,2-10,14-15H2,1H3,(H,25,26)/b12-11+/t17-,18-,19+,20-,21+/m1/s1 |

InChI Key |

YEZIMJFDHJLYCT-DLPDBRSHSA-N |

SMILES |

CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

Isomeric SMILES |

CCCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1CC(=C2)CCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

Synonyms |

17,20-dimethylisocarbacyclin TEI 9063 TEI-9063 |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of 17,20 Dimethylisocarbacyclin

Agonistic Activity at Prostanoid Receptors

Agonism at the Prostacyclin (IP) Receptor Subtypes

17,20-Dimethylisocarbacyclin (TEI-9063) is a potent and highly specific agonist for the prostacyclin (IP) receptor. nih.gov Studies using mastocytoma P-815 cells, which express the IP receptor, demonstrated that TEI-9063 effectively stimulates this receptor. nih.gov It dose-dependently increased the formation of cyclic AMP (cAMP) and stimulated GTP-dependent adenylate cyclase activity in the cell membrane fraction, with a half-maximal effective concentration (EC50) of 10 nM for the latter. nih.gov In functional assays within the same cell line, TEI-9063 inhibited thrombin-induced mobilization of intracellular Ca2+, a process mediated by the IP receptor, with a half-maximal inhibitory concentration (IC50) of 50 nM. nih.gov These effects establish it as a stronger agonist for the IP receptor than the established mimetic, iloprost (B1671730). nih.gov

In isolated tissue preparations known to be rich in IP receptors, such as the pig carotid artery, rabbit mesenteric artery, and guinea pig aorta, TEI-9063 demonstrates high relaxant potency. nih.gov Its potency in these tissues is considered greater than or equal to that of cicaprost (B119636) and superior to iloprost. nih.gov This potent agonism at the IP receptor is the primary mechanism behind its significant vasodilatory effects.

Interactions with Other Prostanoid Receptor Subtypes (e.g., EP3, EP4)

While highly specific for the IP receptor, the interaction of this compound with other prostanoid receptors, such as the prostaglandin (B15479496) E2 (PGE2) receptor subtypes EP3 and EP4, has also been investigated. Research indicates that TEI-9063 possesses a moderately high specificity for IP receptors over EP4 receptors. nih.gov In studies on piglet saphenous vein, a standard preparation for studying EP4 receptor activity, PGE2 was found to be approximately 285 times more potent in causing relaxation than TEI-9063. nih.gov This suggests that the agonist activity of TEI-9063 at the EP4 receptor is significantly lower than that of the endogenous ligand PGE2. nih.gov

Furthermore, experiments have shown that TEI-9063 has a very low affinity for the PGE receptor in general. nih.gov It is important to note, however, that contractile effects mediated by EP3 receptors in some tissue preparations can potentially confound the assessment of IP receptor agonist potency. nih.gov

Receptor Binding Kinetics and Affinity Profiling

The affinity of this compound for the IP receptor has been quantified through competitive binding assays. In studies using membrane fractions from mastocytoma P-815 cells, TEI-9063 displaced the binding of [3H]iloprost, a radiolabeled IP receptor agonist, with an IC50 value of 3 nM. nih.gov Data from the IUPHAR/BPS Guide to PHARMACOLOGY for the human IP receptor lists a pIC50 value of 8.5 for TEI-9063, which corresponds to an IC50 of approximately 3.16 nM. guidetopharmacology.org This confirms its high binding affinity for the IP receptor. nih.govguidetopharmacology.org In contrast, the compound exhibited very low affinity for PGE receptors. nih.gov Detailed kinetic parameters, such as association (k_on) and dissociation (k_off) rates, are not extensively documented in the available literature.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Cell Line/System | Value | Reference |

|---|---|---|---|---|

| Binding Affinity (IC50) | IP Receptor | Mastocytoma P-815 | 3 nM | nih.gov |

| Binding Affinity (pIC50) | Human IP Receptor | - | 8.5 | guidetopharmacology.org |

| Functional Potency (EC50) | IP Receptor (Adenylate Cyclase Activity) | Mastocytoma P-815 | 10 nM | nih.gov |

| Functional Potency (IC50) | IP Receptor (Ca2+ Mobilization Inhibition) | Mastocytoma P-815 | 50 nM | nih.gov |

Functional Potency Assays in Isolated Tissue Preparations

Vasorelaxant Potency in Vascular Beds (e.g., Human Pulmonary Artery, Piglet and Rabbit Saphenous Veins)

The functional potency of this compound as a vasodilator has been confirmed in various isolated tissue preparations. In human pulmonary artery, TEI-9063 is a highly potent relaxant. Its potency is ranked as greater than or equal to that of cicaprost and superior to iloprost and prostacyclin itself.

In piglet and rabbit saphenous veins, which are established models for EP4 receptor-mediated relaxation, TEI-9063 is a much less potent relaxant compared to PGE2. nih.gov However, in tissues where relaxation is predominantly mediated by IP receptors, such as the piglet carotid artery, TEI-9063 shows high relaxant potency. nih.gov On sensitive preparations of piglet saphenous vein, IC50 values for TEI-9063-induced relaxation were in the range of 7.7 to 12.8 nM. nih.gov

Comparative Pharmacological Profiling with Established Prostacyclin Mimetics (e.g., Cicaprost, Iloprost, TEI-9063)

Comparative studies consistently place this compound (TEI-9063) among the most potent IP receptor agonists. As a stable analogue of prostacyclin, it demonstrates greater chemical stability than the endogenous PGI2. nih.gov

Compared to Iloprost: In both receptor binding and functional assays in mastocytoma cells, TEI-9063 was found to be a stronger agonist than iloprost. nih.gov In vasorelaxation studies of human pulmonary artery and IP-receptor-rich vascular beds, its potency also exceeds that of iloprost. nih.gov

Compared to Cicaprost: The IP agonist potency of TEI-9063 is considered to be similar to or slightly greater than that of cicaprost, which is itself known as a highly selective IP agonist. nih.govguidetopharmacology.org

This strong and specific activity at the IP receptor, combined with its stability, underscores the significance of this compound as a pharmacological tool and potential therapeutic agent.

Table 2: Comparative Vasorelaxant Potency of Prostacyclin Mimetics

| Tissue Preparation | Potency Ranking | Primary Receptor | Reference |

|---|---|---|---|

| Human Pulmonary Artery | TEI-9063 ≥ Cicaprost > Iloprost > Prostacyclin | IP | |

| Piglet Carotid Artery | AFP-07 > TEI-9063 ≥ Cicaprost > Iloprost | IP | nih.gov |

| Piglet Saphenous Vein | PGE2 > AFP-07 > Cicaprost > Iloprost > TEI-9063 | EP4 | nih.gov |

Receptor Selectivity and Specificity Studies

The pharmacological profile of this compound, also known as TEI-9063, is characterized by its high selectivity and specificity as an agonist for the prostacyclin receptor (IP receptor). nih.govnih.gov The IP receptor is one of five main types of prostanoid receptors, which also include DP, EP, FP, and TP, each showing preferential binding to different prostaglandins. sigmaaldrich.comoatext.com The distinct interaction of this compound with the IP receptor distinguishes it from other prostacyclin analogs, which often exhibit broader binding profiles across the prostanoid receptor family. aai.orgersnet.orgnih.gov

Research has demonstrated that this compound is a potent and stable agonist for the IP receptor. nih.gov In competitive binding studies using mastocytoma P-815 cell membranes, this compound effectively displaced the binding of the radiolabeled prostacyclin analog [³H]iloprost. nih.gov These experiments revealed a half-maximal inhibitory concentration (IC₅₀) of 3 nM, indicating a strong binding affinity for the IP receptor, which was found to be more potent than that of iloprost. nih.gov

Crucially, these studies also highlighted the compound's specificity. While demonstrating high affinity for the IP receptor, this compound showed very low affinity for the prostaglandin E (PGE) receptor, underscoring its selective nature. nih.gov This selectivity is a key feature, as many other prostacyclin analogs are known to interact with other prostanoid receptors. For instance, iloprost also binds to EP₁ receptors, and treprostinil (B120252) has an affinity for EP₂ and DP₁ receptors. nih.govguidetopharmacology.org In contrast, this compound's activity is more focused on the IP receptor, similar to another highly selective IP agonist, cicaprost. sigmaaldrich.commanchester.ac.uk

The functional consequence of this selective binding is the potent activation of the IP receptor signaling pathway. The IP receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). scbt.com In studies with mastocytoma P-815 cells, this compound dose-dependently stimulated cAMP formation with a half-maximal effective concentration (EC₅₀) of 10 nM in membrane fractions and 50 nM in intact cells. nih.gov Furthermore, it effectively prevented thrombin-induced increases in intracellular Ca²⁺ concentration, a process mediated by its stimulation of the adenylyl cyclase system. nih.gov These functional effects were observed at concentrations lower than those required for iloprost, confirming that this compound is a more potent agonist at the IP receptor. nih.gov

The data below summarizes the receptor interaction profile of this compound based on available research findings.

Table 1: Binding Affinity and Functional Activity of this compound (TEI-9063) at the IP Receptor

| Parameter | Cell Type/Preparation | Value | Reference |

|---|---|---|---|

| Binding Affinity | |||

| IC₅₀ (vs. [³H]iloprost) | Mastocytoma P-815 cell membranes | 3 nM | nih.gov |

| Functional Activity | |||

| EC₅₀ (cAMP stimulation) | Mastocytoma P-815 cell membranes | 10 nM | nih.gov |

| EC₅₀ (cAMP stimulation) | Intact Mastocytoma P-815 cells | 50 nM | nih.gov |

| IC₅₀ (Inhibition of Ca²⁺ mobilization) | Intact Mastocytoma P-815 cells | 50 nM | nih.gov |

| Compound | Primary Receptor Target | Other Known Receptor Interactions | Reference |

|---|---|---|---|

| This compound (TEI-9063) | IP | Very low affinity for PGE receptor | nih.gov |

| Iloprost | IP | EP₁ | aai.orgguidetopharmacology.org |

| Treprostinil | IP | EP₂, DP₁ | nih.govguidetopharmacology.org |

| Cicaprost | IP | Considered highly selective for IP | sigmaaldrich.commanchester.ac.uk |

Cellular and Molecular Mechanisms Mediated by 17,20 Dimethylisocarbacyclin

Vasomodulatory Actions

17,20-Dimethylisocarbacyclin demonstrates significant vasomodulatory properties, particularly in promoting the relaxation of vascular smooth muscle tissue. This action is critical in regulating blood vessel tone and blood pressure.

The relaxation of vascular smooth muscle (VSM) induced by this compound is a multi-step process initiated by its binding to the prostacyclin (IP) receptor on the surface of VSM cells. cvphysiology.com The IP receptor is a Gs-protein coupled receptor. cvphysiology.com

The sequence of events is as follows:

Receptor Binding: this compound binds to and activates the IP receptor.

G-Protein Activation: This activation stimulates the associated Gs protein. cvphysiology.com

Adenylyl Cyclase Activation: The activated Gs protein, in turn, activates the enzyme adenylyl cyclase. berkeley.edu

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels. cvphysiology.comberkeley.edu

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA). berkeley.edu

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and thereby inhibits myosin light chain kinase (MLCK). cvphysiology.com

Reduced Myosin Phosphorylation: The inhibition of MLCK leads to a decrease in the phosphorylation of myosin light chains. cvphysiology.comnih.gov

Muscle Relaxation: Dephosphorylated myosin is unable to effectively form cross-bridges with actin filaments, resulting in the relaxation of the smooth muscle and vasodilation. nih.gov

| Step | Key Molecule/Enzyme | Action | Outcome |

| 1 | This compound | Binds to IP Receptor | Receptor Activation |

| 2 | Gs-protein | Activated by IP Receptor | Stimulates Adenylyl Cyclase |

| 3 | Adenylyl Cyclase | Converts ATP to cAMP | Increased intracellular cAMP cvphysiology.com |

| 4 | Protein Kinase A (PKA) | Activated by cAMP | Phosphorylates target proteins berkeley.edu |

| 5 | Myosin Light Chain Kinase (MLCK) | Inhibited by PKA | Decreased myosin phosphorylation cvphysiology.com |

| 6 | Vascular Smooth Muscle | Reduced actin-myosin interaction | Relaxation/Vasodilation nih.gov |

Anti-Platelet Aggregation Mechanisms

This compound is a potent inhibitor of platelet aggregation, a key process in thrombus formation. frontiersin.org This inhibitory effect is also mediated through the cAMP signaling pathway within platelets.

The mechanism involves:

cAMP Elevation: Similar to its action in smooth muscle cells, this compound binds to IP receptors on platelets, leading to an increase in intracellular cAMP levels. nih.gov

Inhibition of Platelet Activation: Elevated cAMP levels interfere with the signaling pathways that lead to platelet activation. This includes inhibiting the mobilization of intracellular calcium (Ca2+), a critical step for activation. nih.gov

Suppression of Granule Release: The release of pro-aggregatory substances like ADP and thromboxane (B8750289) A2 from platelet granules is suppressed. nih.gov

Inhibition of GPIIb/IIIa Receptor Activation: The final common pathway of platelet aggregation involves the conformational change of the integrin αIIbβ3 (also known as GPIIb/IIIa) receptor, allowing it to bind fibrinogen and link platelets together. frontiersin.org Increased cAMP prevents this "inside-out" signaling, keeping the GPIIb/IIIa receptor in an inactive state. frontiersin.orgbiomolther.org

| Mediator | Effect on Platelets | Mechanism |

| This compound | Inhibition of Aggregation | ↑ cAMP, ↓ Intracellular Ca2+ Mobilization, Inhibition of GPIIb/IIIa Activation frontiersin.orgnih.gov |

| ADP | Promotes Aggregation | Activates P2Y12 receptors, lowers cAMP, increases Ca2+ signaling mdpi.com |

| Collagen | Promotes Aggregation | Activates GPVI receptor, leading to PLCγ activation and Ca2+ signaling biomolther.org |

| Thromboxane A2 | Promotes Aggregation | Activates TP receptors, leading to Gq-protein activation and Ca2+ mobilization nih.gov |

Metabolic Regulation

Emerging evidence suggests that pathways activated by prostacyclin analogs can influence metabolic processes, including lipid metabolism in fat cells (adipocytes).

Lipolysis is the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol (B35011). semanticscholar.org This process can be induced by signaling pathways that increase intracellular cAMP. bmbreports.org Given that this compound elevates cAMP, it can trigger lipolysis in adipocytes through the following mechanism:

cAMP-PKA Activation: Activation of the IP receptor on adipocytes by this compound increases cAMP, which in turn activates Protein Kinase A (PKA). bmbreports.org

Phosphorylation of Lipases: PKA phosphorylates and activates key enzymes responsible for lipolysis. The primary enzyme is Hormone-Sensitive Lipase (HSL). semanticscholar.orgbmbreports.org PKA also phosphorylates perilipin, a protein on the surface of lipid droplets, allowing HSL access to the stored triglycerides. bmbreports.org

Triglyceride Hydrolysis: Activated HSL, along with Adipose Triglyceride Lipase (ATGL), sequentially hydrolyzes triglycerides into diglycerides, monoglycerides, and finally, free fatty acids and glycerol. semanticscholar.orgnih.gov

The release of glycerol from adipocytes is a direct and measurable indicator of lipolysis. nih.gov The cellular mechanism is a consequence of triglyceride breakdown.

Generation of Glycerol: For each molecule of triglyceride that is fully hydrolyzed, one molecule of glycerol is produced. mdpi.com

Diffusion into Circulation: Unlike free fatty acids, which can be re-esterified back into triglycerides within the adipocyte, glycerol cannot be readily reused by the fat cell due to a low expression of glycerol kinase. nih.gov

Export from Adipocyte: Consequently, glycerol diffuses out of the adipocyte and into the bloodstream. nih.gov Therefore, the rate of glycerol release is a reliable index of the rate of ongoing lipolysis. The induction of lipolysis by this compound directly leads to an increased rate of glycerol release from the adipocytes. bmbreports.org

Signal Transduction Pathways Activated by this compound

The primary signal transduction pathway activated by this compound is the cAMP pathway , which is a ubiquitous signaling cascade in many cell types.

The core components of this pathway are:

Receptor: Prostacyclin (IP) Receptor, a member of the G-protein coupled receptor (GPCR) superfamily. cvphysiology.com

G-Protein: Gs (stimulatory G-protein), which links the receptor to the effector enzyme. cvphysiology.com

Effector Enzyme: Adenylyl Cyclase, which synthesizes the second messenger. berkeley.edu

Second Messenger: Cyclic Adenosine Monophosphate (cAMP), which accumulates in the cytoplasm. berkeley.edu

Primary Effector Kinase: Protein Kinase A (PKA), which is activated by cAMP and phosphorylates downstream substrates to elicit specific cellular responses. berkeley.edu

This IP Receptor -> Gs Protein -> Adenylyl Cyclase -> cAMP -> PKA cascade is the central mechanism through which this compound mediates its vasomodulatory, anti-platelet, and lipolytic effects. cvphysiology.comnih.govbmbreports.org

G-protein Coupled Receptor Signaling Cascade

This compound functions as a highly potent agonist for the prostacyclin (IP) receptor. nih.govnih.gov GPCRs, upon binding to an agonist like this compound, undergo a conformational change. This change facilitates the activation of an associated heterotrimeric G-protein complex, which consists of alpha (α), beta (β), and gamma (γ) subunits. mdpi.com

The classical and most recognized pathway for the IP receptor involves its coupling to a stimulatory G-protein (Gs). guidetopharmacology.orgcvpharmacology.com When this compound binds to the IP receptor, the receptor activates the Gs protein. This activation causes the Gαs subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). The now active GTP-bound Gαs subunit dissociates from the βγ-subunit complex. mdpi.com This dissociation allows the activated Gαs subunit to interact with and stimulate its downstream effector enzymes. guidetopharmacology.orgcvpharmacology.com

Research has established the high potency of this compound in activating this pathway. In studies on human pulmonary artery preparations, its relaxant potency was ranked higher than or equal to that of cicaprost (B119636), another well-known selective IP receptor agonist. nih.gov This indicates a strong ability to initiate the GPCR signaling cascade.

While the primary signaling route for IP receptors is through Gs, it is worth noting that some GPCRs can couple to other G-protein families (e.g., Gq or Gi), leading to different intracellular responses. guidetopharmacology.orgmdpi.com However, the principal mechanism for IP receptor agonists like this compound is the activation of the Gs-protein pathway. guidetopharmacology.orgcvpharmacology.com

Downstream Intracellular Mediators (e.g., cAMP Production)

The primary downstream effector of the activated Gαs subunit is the enzyme adenylyl cyclase (also known as adenylate cyclase). guidetopharmacology.org Adenylyl cyclase, once stimulated, catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). cvpharmacology.comnih.gov

The interaction of prostacyclin and its analogs with the IP receptor is known to stimulate a Gs protein-coupled increase in cAMP. nih.govcvpharmacology.com This elevation in intracellular cAMP is the central event mediating the subsequent physiological effects. Increased cAMP levels lead to the activation of protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates various intracellular proteins, including myosin light chain kinase in smooth muscle cells. cvpharmacology.com The phosphorylation of myosin light chain kinase inhibits its activity, leading to reduced phosphorylation of myosin light chains, which ultimately results in smooth muscle relaxation. cvpharmacology.com This mechanism is fundamental to the vasodilatory effects observed with IP receptor agonists. cvpharmacology.com

Studies comparing various prostacyclin analogs have provided insight into their relative abilities to induce these downstream effects. The potency of these agonists is often evaluated by their ability to cause relaxation in vascular tissues, a direct consequence of the cAMP-mediated pathway.

Table 1: Comparative Relaxant Potency of Prostacyclin Analogs in Human Pulmonary Artery

| Compound | Relative Potency Ranking |

|---|---|

| This compound (TEI-9063) | ≥ Cicaprost |

| Cicaprost | > Iloprost (B1671730) |

| Iloprost | > Prostacyclin |

| Prostacyclin | > Taprostene |

| Taprostene | > Benzodioxane prostacyclin |

Source: Adapted from Norel et al. (1993). nih.gov

This table demonstrates the high efficacy of this compound in initiating the signaling cascade that leads to a physiological response. Further research in various vascular preparations has confirmed its high potency as an IP receptor agonist, although relative potencies can vary between different tissues and species. nih.gov For instance, in piglet saphenous vein, PGE2 was found to be significantly more potent than a range of IP agonists, including this compound (TEI-9063). nih.gov

Table 2: Potency of Prostanoid Agonists on Piglet Saphenous Vein

| Agonist | Potency Relative to PGE2 |

|---|---|

| PGE2 | 1 |

| AFP-07 | 6.1 times less potent |

| Cicaprost | 24 times less potent |

| PGI2 | 96 times less potent |

| Iloprost | 138 times less potent |

| Carbacyclin (B161070) | 168 times less potent |

| This compound (TEI-9063) | 285 times less potent |

Source: Adapted from Coleman et al. (1998). nih.gov

These findings underscore that while the fundamental mechanism of Gs-protein activation and subsequent cAMP production is consistent, the ultimate biological response can be influenced by receptor density, the presence of other receptor subtypes (like EP receptors), and tissue-specific factors. nih.gov

Methodological Approaches in 17,20 Dimethylisocarbacyclin Research

In Vitro Pharmacological Assays for Receptor Activation

In vitro pharmacological assays are fundamental in characterizing the activity of compounds like 17,20-dimethylisocarbacyclin at specific receptor targets. These assays typically involve measuring a functional response in cells or tissues following the application of the compound. For G protein-coupled receptors (GPCRs), such as the prostacyclin (IP) receptor that this compound interacts with, these assays often quantify the activation of downstream signaling pathways. nih.govcreativebiomart.net

A common method is to use cell lines that have been engineered to express the receptor of interest. frontiersin.org The response to the compound can be measured in various ways, such as monitoring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium mobilization. frontiersin.orgpromega.com For instance, the activation of the IP receptor by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. guidetopharmacology.org Luminescence-based assays, like the GloSensor cAMP assay, provide a real-time method to monitor these changes in living cells. promega.comnih.govnih.gov This technology utilizes a genetically engineered luciferase enzyme that emits light upon binding to cAMP, allowing for kinetic measurements of receptor activation. promega.comnih.gov

The data generated from these assays, typically presented as concentration-response curves, allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax) of the compound. frontiersin.org These parameters are crucial for understanding the compound's ability to activate the receptor and elicit a biological response.

Isolated Organ Bath Studies for Functional Assessment

Isolated organ bath studies are a classic pharmacological technique used to assess the functional effects of a compound on a whole organ or tissue in a controlled in vitro environment. mdegmbh.euugobasile.com This methodology is particularly valuable for investigating the physiological responses to substances like this compound, such as vasodilation or muscle contraction. nih.govadinstruments.com

In a typical setup, a piece of tissue, such as a blood vessel ring or a strip of smooth muscle, is mounted in a chamber filled with a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2 and 5% CO2) to keep the tissue viable. mdegmbh.eunih.gov The tissue is connected to a force transducer, which measures changes in muscle tension. adinstruments.com

Researchers can then add the compound of interest to the bath and record the resulting contraction or relaxation of the tissue. For example, the vasodilatory effects of this compound have been studied on isolated rabbit aortic rings. nih.govnih.govfrontiersin.org By pre-contracting the tissue with an agent like phenylephrine (B352888) or potassium chloride, the relaxant potency of the compound can be quantified. nih.govfrontiersin.org The results from these experiments provide crucial information about the compound's functional activity in a physiological context, bridging the gap between molecular receptor binding and whole-organism effects.

A study on human pulmonary artery preparations demonstrated the relaxant potency of several prostacyclin analogs. The ranking of their potencies was determined as follows: this compound (also known as TEI-9063) was found to be greater than or equal to cicaprost (B119636) in its effect. nih.gov This was followed by iloprost (B1671730), prostacyclin, taprostene, benzodioxane prostacyclin, and finally TEI-3356. nih.gov

| Compound | Relative Relaxant Potency |

| This compound (TEI-9063) | ≥ Cicaprost |

| Cicaprost | < this compound |

| Iloprost | < Cicaprost |

| Prostacyclin | < Iloprost |

| Taprostene | < Prostacyclin |

| Benzodioxane prostacyclin | < Taprostene |

| TEI-3356 | < Benzodioxane prostacyclin |

This table illustrates the comparative relaxant potencies of various prostacyclin analogs on human pulmonary artery preparations. nih.gov

Cellular Assays for Investigating Downstream Biological Effects (e.g., Lipolysis, cAMP Production)

Cellular assays are essential for dissecting the downstream biological effects of a compound following receptor activation. For this compound, which acts on the IP receptor, key downstream events include the production of cyclic AMP (cAMP) and its subsequent influence on cellular processes like lipolysis. guidetopharmacology.org

cAMP Production Assays: The activation of the Gs-coupled IP receptor by an agonist directly stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentration. guidetopharmacology.org Various assay formats are available to quantify this change. creativebiomart.net Bioluminescence-based assays, such as the cAMP-Glo™ Assay, provide a sensitive method for measuring cAMP levels. promega.com This assay relies on the principle that cAMP activates protein kinase A (PKA), which in turn consumes ATP. A subsequent luciferase reaction measures the remaining ATP, with the light output being inversely proportional to the cAMP concentration. promega.com Other methods include fluorescence resonance energy transfer (FRET)-based sensors that provide real-time kinetic data on cAMP fluctuations within living cells. nih.gov

Lipolysis Assays: Lipolysis is the metabolic process of breaking down triacylglycerols into glycerol (B35011) and free fatty acids. nih.gov In adipocytes (fat cells), this process is stimulated by increased cAMP levels. mdpi.com Therefore, compounds that elevate cAMP, such as agonists of the IP receptor, can be investigated for their lipolytic activity. A common method to assess lipolysis is to measure the release of glycerol into the cell culture medium. mdpi.com This provides a functional readout of the compound's ability to stimulate this important metabolic pathway.

Radioligand Binding Studies for Receptor Affinity Profiling

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor. revvity.comnih.gov This technique is crucial for profiling the receptor binding characteristics of molecules like this compound. The fundamental principle involves using a radioactive version of a ligand (the radioligand) that is known to bind to the receptor of interest. revvity.com

The assay is typically performed using cell membranes or intact cells that express the target receptor. nih.govscite.ai These preparations are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (the "cold" ligand). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve can be generated. revvity.com

From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. researchgate.net A lower Ki value indicates a higher binding affinity. researchgate.net These studies are critical for determining the potency and selectivity of a compound for its intended receptor target versus other receptors. revvity.com

| Parameter | Description |

| Kd | The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied. A lower Kd signifies higher affinity. revvity.comresearchgate.net |

| Bmax | The maximum density of receptors in the tissue preparation. researchgate.net |

| IC50 | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, representing the affinity of the competing unlabeled ligand for the receptor. |

This table outlines key parameters determined from radioligand binding studies.

Synthetic Chemistry Approaches for Analog Generation

Synthetic chemistry plays a pivotal role in the research and development of novel therapeutic agents by enabling the creation of analogs of a lead compound like this compound. The generation of analogs involves systematically modifying the chemical structure of the parent molecule to explore the structure-activity relationship (SAR). nih.gov This process aims to improve pharmacological properties such as potency, selectivity, metabolic stability, and pharmacokinetic profile.

For a complex molecule like this compound, a prostacyclin analog, synthetic strategies would focus on modifications at various positions of the core bicyclic system and the two side chains. nih.gov For example, chemists might alter the length or substitution pattern of the alpha and omega side chains, introduce different functional groups, or modify the stereochemistry at specific chiral centers.

The synthesis of these analogs allows researchers to probe the molecular interactions between the ligand and its receptor. By comparing the biological activity of the analogs with that of the parent compound, researchers can deduce which structural features are critical for receptor binding and activation. This iterative process of design, synthesis, and biological testing is fundamental to medicinal chemistry and the optimization of a drug candidate. For instance, the synthesis of various carbacyclin (B161070) derivatives has been instrumental in understanding their inhibitory effects on processes like endothelin-induced DNA synthesis in vascular smooth muscle cells. nih.gov

Theoretical Research Directions and Unexplored Avenues for 17,20 Dimethylisocarbacyclin

Exploration of Novel Receptor Interactions Beyond Established Prostanoid Receptors

The pharmacological activity of isocarbacyclin (B1236256), the parent compound of 17,20-Dimethylisocarbacyclin, is primarily attributed to its high affinity for the prostacyclin (IP) receptor. However, the nuanced pharmacology of prostanoid analogs suggests the potential for interactions with other receptors, both within and outside the prostanoid family.

Table 1: Prostanoid Receptor Binding Profile of Isocarbacyclin (TEI-7165)

| Receptor | Binding Affinity (IC50, nmol/l) |

| IP Receptor | 65.4 +/- 28.5 |

| EP Receptor | 2509 +/- 1317 |

| TP Receptor | > 10000 |

This table is based on data for the free acid form of isocarbacyclin.

While isocarbacyclin demonstrates significant selectivity for the IP receptor, studies have shown that at high concentrations, it can elicit transient contractile responses, possibly through activation of the thromboxane (B8750289) A2 (TP) receptor genscript.com.cn. This observation opens a theoretical avenue for investigating whether the 17,20-dimethyl modification on the isocarbacyclin scaffold could modulate its affinity for other prostanoid receptors, such as the EP, DP, or FP receptors. The addition of methyl groups could alter the conformation of the omega side chain, potentially leading to unforeseen interactions with the binding pockets of these receptors.

Furthermore, the exploration of entirely novel, non-prostanoid receptor interactions for this compound is a key area for future research. The complex and sometimes overlapping signaling pathways of G protein-coupled receptors (GPCRs) suggest the possibility of "off-target" interactions that could have physiological relevance researchgate.net. A comprehensive screening of this compound against a broad panel of GPCRs could uncover unexpected binding partners, leading to the identification of novel therapeutic targets and a more complete understanding of its pharmacological profile.

Investigation of Cross-Talk with Other Signaling Pathways in Cellular Systems

The signaling cascade initiated by the activation of the IP receptor, primarily through the Gs-adenylyl cyclase-cAMP pathway, does not operate in isolation. There is a growing appreciation for the intricate cross-talk that occurs between different signaling pathways within a cell, which can significantly modulate the ultimate physiological response.

A key area of theoretical investigation for this compound is its potential to influence or be influenced by other major signaling cascades, such as those mediated by receptor tyrosine kinases (RTKs), mitogen-activated protein kinases (MAPKs), and calcium signaling pathways. For instance, the activation of G protein-coupled receptors can lead to the transactivation of RTKs, and conversely, signaling from RTKs can modulate the activity of GPCRs nih.govfrontiersin.org.

Future research could explore whether the sustained activation of the IP receptor by a stable analog like this compound leads to long-term changes in the expression or activity of components of other signaling pathways. For example, investigating the effect of this compound on the phosphorylation status of key MAPK pathway proteins (e.g., ERK, JNK, p38) in various cell types could reveal important points of signal integration. Understanding this cross-talk is crucial for predicting the full spectrum of cellular effects of this compound and for identifying potential synergistic or antagonistic interactions with other therapeutic agents.

Advanced Computational Modeling for Receptor Binding and SAR Prediction

The advent of high-resolution structural data for GPCRs, including the recent cryo-electron microscopy (cryo-EM) structures of the human IP receptor in complex with agonists, provides an unprecedented opportunity for in silico investigation of this compound genscript.com.cnnih.govnih.gov. Advanced computational modeling techniques can be employed to predict the binding mode of this compound to the IP receptor and to other prostanoid receptors.

Molecular docking simulations can be used to generate plausible binding poses, identifying key amino acid residues that interact with the dimethylated omega side chain. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the receptor-ligand complex, revealing how the binding of this compound may induce conformational changes in the receptor that lead to its activation.

These computational approaches can also be instrumental in building robust structure-activity relationship (SAR) models. By systematically modifying the structure of this compound in silico and predicting the resulting changes in binding affinity and receptor activation, it is possible to guide the rational design of new analogs with improved potency and selectivity.

Potential for Rational Design of Highly Selective and Potent IP Receptor Agonists

The isocarbacyclin scaffold is a valuable starting point for the rational design of novel IP receptor agonists with tailored pharmacological properties. The chemical stability of the isocarbacyclin core, combined with the potential for increased potency and duration of action conferred by the 17,20-dimethyl substitution, makes this a promising avenue for drug discovery.

Building on the insights from computational modeling and SAR studies, medicinal chemists can strategically synthesize new derivatives of this compound. The goal would be to optimize interactions with the IP receptor binding pocket to maximize potency and selectivity, while minimizing off-target effects. For example, modifications to the alpha side chain or the core bicyclic ring system could be explored to fine-tune the compound's interaction with the receptor.

The development of highly selective and potent IP receptor agonists based on the this compound scaffold could lead to improved therapies for a range of conditions where prostacyclin signaling is beneficial, such as pulmonary arterial hypertension, peripheral vascular disease, and platelet aggregation disorders cvpharmacology.com.

Role of Isocarbacyclin Analogs in Elucidating Eicosanoid Biology and Homeostasis

Synthetic analogs of endogenous signaling molecules, such as this compound, are invaluable tools for dissecting the complexities of physiological processes. The enhanced stability and potentially prolonged duration of action of this compound, compared to the native prostacyclin, allow for more controlled and sustained activation of the IP receptor in experimental settings.

By using this compound as a pharmacological probe, researchers can investigate the long-term consequences of IP receptor activation in various tissues and organ systems. This could shed light on the role of prostacyclin signaling in maintaining cardiovascular homeostasis, regulating inflammation, and influencing neuronal function. The synthesis of isocarbacyclin and its analogs has already been explored for their potential as neuroprotective agents in the context of ischemic stroke nih.gov.

Furthermore, the development of a library of isocarbacyclin analogs with varying degrees of potency and selectivity for different prostanoid receptors would provide a powerful toolkit for elucidating the specific roles of each receptor in complex biological processes. This would contribute to a more comprehensive understanding of the intricate network of eicosanoid signaling and its importance in health and disease.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 17,20-Dimethylisocarbacyclin?

- Methodological Answer : The synthesis involves coupling 3-methylisoxazole-4-carboxylic acid with activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a mixed solvent system (DMF and dichloromethane). Key parameters include:

- Solvent ratios : Adjusting DMF/dichloromethane ratios to balance reactivity and solubility.

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Catalyst optimization : Testing alternative catalysts (e.g., HOBt/DMAP) to improve yield .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with synthetic intermediates (e.g., absence of carboxylic acid protons at δ 10–12 ppm post-coupling).

- Mass Spectrometry (ESIMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 128.1) .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in modulating enzymatic pathways?

- Methodological Answer : Design enzyme inhibition assays targeting pathways like steroidogenesis:

- In vitro assays : Use recombinant CYP17A1 to test 17,20-lyase activity inhibition (e.g., monitor DHEA production via LC-MS).

- Kinetic studies : Measure values under varying substrate concentrations (17OHPREG) to distinguish competitive vs. non-competitive inhibition .

Q. How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer :

- Dose-response calibration : Compare in vitro IC values with plasma concentrations in animal models.

- Metabolic stability testing : Assess hepatic microsomal degradation to identify metabolites interfering with activity.

- Pathway redundancy analysis : Investigate compensatory mechanisms (e.g., alternative androgen synthesis routes) using gene knockout models .

- Data Integration : Use multi-omics (transcriptomics/proteomics) to map pathway crosstalk and validate hypotheses .

Q. What methodological frameworks ensure robust analysis of this compound’s bioactivity in complex biological systems?

- Methodological Answer :

- High-throughput screening : Test against panels of GPCRs, ion channels, and kinases to identify off-target effects.

- Network pharmacology : Build interaction networks using tools like STRING or Cytoscape to predict systemic impacts .

Data Reporting and Reproducibility

Q. How can researchers enhance reproducibility when reporting synthetic yields and bioactivity metrics for this compound?

- Methodological Answer :

- Detailed protocols : Document solvent batch numbers, drying times, and purification steps (e.g., column chromatography gradients).

- Negative controls : Include reaction setups without catalysts to quantify background coupling.

- Data transparency : Publish raw NMR/MS files in repositories like Zenodo for independent verification .

- Example Table :

| Parameter | Value | Reference |

|---|---|---|

| Yield (optimized) | 72–78% | |

| H NMR (CDCl) | δ 2.15 (s, 6H, CH) | |

| ESIMS [M+H] | 128.1 |

Ethical and Analytical Considerations

Q. What ethical guidelines apply when studying this compound’s effects on hormone-sensitive pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.